(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
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Overview
Description
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves multiple steps, including the formation of the pyrrolo[2,3-c]pyridine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as phenethylamine and cyclohexanone, followed by cyclization and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: Used in antiviral drug development and nucleic acid research.
Uniqueness
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is unique due to its specific structural features and potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.
Biological Activity
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, with the CAS number 867324-10-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound belongs to the pyrrolidine family and is characterized by its octahydro structure with a phenethyl group. Its molecular formula is C15H22N and it has a molecular weight of approximately 234.35 g/mol. The compound is typically available in hydrochloride form for enhanced solubility and stability.
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit notable antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. Specifically, compounds derived from pyrrolo[3,4-c]pyridine have demonstrated cytotoxic effects against human cancer cell lines due to their ability to interfere with DNA synthesis and cell division .
Antimicrobial Properties
In vitro studies have revealed that this compound exhibits antimicrobial activity against several pathogens. For example, Mannich bases synthesized from similar structures have shown effectiveness against Candida albicans and Staphylococcus aureus, indicating a potential for developing new antimicrobial agents based on this scaffold .
Anti-inflammatory Effects
Recent investigations into related compounds have highlighted their anti-inflammatory properties. For instance, some derivatives have been found to inhibit pro-inflammatory cytokine production in immune cells stimulated by lipopolysaccharides (LPS), suggesting that (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine could also possess similar immunomodulatory effects .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzyme Activity : Certain derivatives may act as enzyme inhibitors that disrupt metabolic pathways essential for tumor growth or pathogen survival.
- Disruption of Cell Signaling : The compound might interfere with signaling pathways involved in inflammation or cell proliferation.
Case Studies
- Antitumor Study : A study investigated the effects of a series of pyrrolo[2,3-c]pyridine derivatives on human cancer cell lines. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of Mannich bases derived from pyrrolo compounds. The findings suggested that certain structural modifications led to increased activity against resistant strains of bacteria .
Properties
CAS No. |
912338-15-9 |
---|---|
Molecular Formula |
C15H23ClN2 |
Molecular Weight |
266.81 g/mol |
IUPAC Name |
(3aS,7aS)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17;/h1-5,14-16H,6-12H2;1H/t14-,15+;/m0./s1 |
InChI Key |
YZGJNKLMBQILPL-LDXVYITESA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1CCN(C2)CCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CNC2C1CCN(C2)CCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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